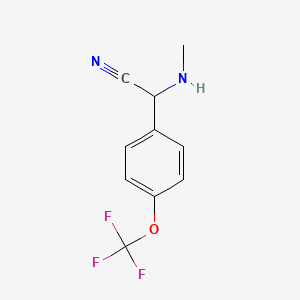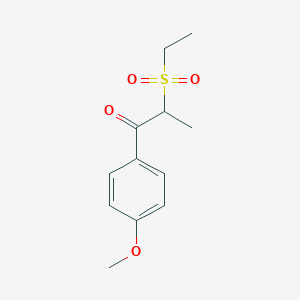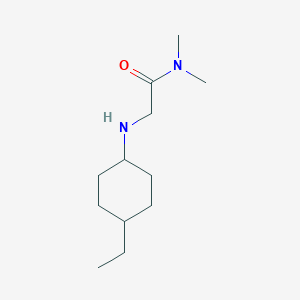
2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide is an organic compound characterized by the presence of an ethyl-substituted cyclohexyl group attached to an amino group, which is further connected to a dimethylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide typically involves the reaction of 4-ethylcyclohexylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: It may be employed in studies involving biological systems, such as enzyme interactions or cellular processes.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide include other cyclohexylamine derivatives and dimethylacetamide-based compounds. Examples include:
- 2-((4-Methylcyclohexyl)amino)-N,N-dimethylacetamide
- 2-((4-Propylcyclohexyl)amino)-N,N-dimethylacetamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H24N2O |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-[(4-ethylcyclohexyl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H24N2O/c1-4-10-5-7-11(8-6-10)13-9-12(15)14(2)3/h10-11,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
MAMUEEZPNGMXTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)NCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
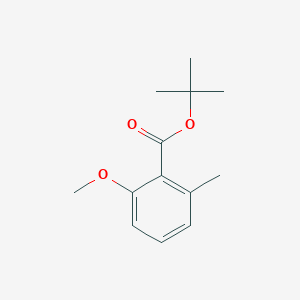
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)

![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
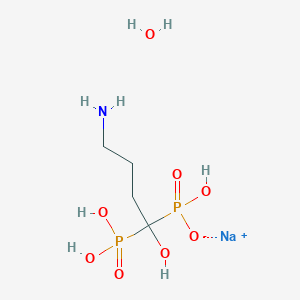

![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)
